2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Amidation: The final step involves the reaction of the quinoline derivative with pyrimidin-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known to interact with DNA and proteins, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the 4-methyl and pyrimidin-2-yl groups.
2-(4-methylphenyl)quinoline-4-carboxamide: Lacks the pyrimidin-2-yl group.
N-(pyrimidin-2-yl)quinoline-4-carboxamide: Lacks the 4-methylphenyl group.
Uniqueness
2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide is unique due to the presence of both the 4-methylphenyl and pyrimidin-2-yl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C21H16N4O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-pyrimidin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H16N4O/c1-14-7-9-15(10-8-14)19-13-17(16-5-2-3-6-18(16)24-19)20(26)25-21-22-11-4-12-23-21/h2-13H,1H3,(H,22,23,25,26) |
InChI Key |
DALQSWWXMRVSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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